molecular formula C10H11N5O2 B15211281 (3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methylideneoxolan-3-ol CAS No. 59676-20-9

(3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methylideneoxolan-3-ol

Cat. No.: B15211281
CAS No.: 59676-20-9
M. Wt: 233.23 g/mol
InChI Key: RJDZRXKTDFKEEF-NKWVEPMBSA-N
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Description

(3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methylenetetrahydrofuran-3-ol is a complex organic compound that features a purine base attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methylenetetrahydrofuran-3-ol typically involves multi-step organic reactions. One common method involves the condensation of a purine derivative with a tetrahydrofuran precursor under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. Purification steps such as crystallization and chromatography are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methylenetetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted purine derivatives.

Scientific Research Applications

(3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methylenetetrahydrofuran-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and nucleic acid chemistry.

    Industry: It may be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which (3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methylenetetrahydrofuran-3-ol exerts its effects involves interactions with various molecular targets. The purine base can interact with nucleic acids and proteins, influencing biological processes. The tetrahydrofuran ring may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
  • (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl-5-t)methyl tetrahydrogen triphosphate

Uniqueness

(3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methylenetetrahydrofuran-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

59676-20-9

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

(3S,5R)-5-(6-aminopurin-9-yl)-2-methylideneoxolan-3-ol

InChI

InChI=1S/C10H11N5O2/c1-5-6(16)2-7(17-5)15-4-14-8-9(11)12-3-13-10(8)15/h3-4,6-7,16H,1-2H2,(H2,11,12,13)/t6-,7+/m0/s1

InChI Key

RJDZRXKTDFKEEF-NKWVEPMBSA-N

Isomeric SMILES

C=C1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O

Canonical SMILES

C=C1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O

Origin of Product

United States

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